

The Natural Provenance of Lysergine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lysergine

Cat. No.: B1675760

[Get Quote](#)

Abstract

Lysergine, also known as Ergine or D-lysergic acid amide (LSA), is a naturally occurring ergoline alkaloid and a precursor to a wide range of pharmacologically significant compounds. This technical guide provides an in-depth overview of the natural sources of **Lysergine**, intended for researchers, scientists, and professionals in drug development. The document details the primary biological producers, concentration of the alkaloid in these sources, comprehensive experimental protocols for its extraction and quantification, and a visualization of its biosynthetic pathway.

Introduction: Nomenclature and Background

Lysergine is the simplest amide of D-lysergic acid and serves as the foundational structure for the lysergamide class of compounds.[1][2] It is found in various fungi and, through symbiotic relationships, in several plant species.[3][4] Historically significant for its role in both folk medicine and modern pharmacology, understanding the natural origins and biosynthesis of **Lysergine** is critical for its potential therapeutic applications and for managing its toxicological risks. This guide will use the term **Lysergine**, while acknowledging its common synonyms Ergine and LSA.[1][3]

Natural Sources of Lysergine

The production of **Lysergine** in nature is primarily attributed to fungi, which can exist independently or as symbionts with specific plants.

Fungal Producers

Several genera of fungi, belonging to the phylum Ascomycota, are known to synthesize ergot alkaloids, including **Lysergine**.

- *Claviceps* spp.: This genus, commonly known as ergot fungi, is the most well-known producer. Species like *Claviceps purpurea* and *Claviceps paspali* infect the ovaries of grasses and cereals (such as rye), forming sclerotia (ergots) that are rich in a variety of ergot alkaloids.^{[5][6]} While *C. purpurea* is a major source of ergopeptines, *C. paspali* is noted for producing significant amounts of simple lysergamides like **Lysergine**.^[1]
- *Aspergillus* and *Penicillium* spp.: Certain species within these ubiquitous genera have been identified as producers of ergot alkaloids.^[7] Notably, *Aspergillus leporis*, *A. homomorphus*, and *A. hancockii* have been shown to possess the genetic clusters for, and to produce, lysergic acid amides.^[7]
- *Periglandula* spp.: These fungi form symbiotic relationships with plants of the Convolvulaceae family (morning glories). The fungus lives within the host plant and produces the ergot alkaloids, which are then stored in various plant tissues, particularly the seeds.^{[1][4]}

Plant Sources (via Fungal Symbiosis)

The presence of **Lysergine** in plants is a direct result of colonization by endophytic or epibiotic fungi, primarily from the genus *Periglandula*.

- *Argyreia nervosa* (Hawaiian Baby Woodrose): The seeds of this perennial climbing vine are a potent source of **Lysergine** and its stereoisomer, Isoergine.^{[3][8]} They are considered one of the most concentrated plant sources of the alkaloid.^[9]
- *Ipomoea* spp. (Morning Glory): Various species, including *Ipomoea tricolor* and *Ipomoea violacea*, contain **Lysergine** in their seeds.^{[8][10]} These ornamental plants are widely distributed and have a long history of use in traditional rituals in Mesoamerica.^[1]
- *Rivea corymbosa* (Ololiuqui): The seeds of this vine, also a member of the Convolvulaceae family, were a key component of Aztec entheogenic rituals and contain **Lysergine**, albeit typically at lower concentrations than *A. nervosa*.^[3]

- *Stipa robusta* (Sleepygrass): This grass, when infected with an *Acremonium* endophytic fungus, has been found to contain high concentrations of **Lysergine**.[\[3\]](#)

Quantitative Analysis of Lysergine in Natural Sources

The concentration of **Lysergine** and related alkaloids can vary significantly between and within species, influenced by genetics, geographic origin, and storage conditions. The following tables summarize reported quantitative data.

Natural Source	Plant/Fungal Part	Compound(s) Measured	Concentration	Reference(s)
<i>Argyreia nervosa</i>	Seeds	LSA/iso-LSA	3 µg - 34 µg per seed	[9]
<i>Argyreia nervosa</i>	Seeds	Total Ergot Alkaloids	83-84% LSA/iso-LSA	[9] [11]
<i>Ipomoea violacea</i>	Seeds	LSA	0.062% by weight	[12]
<i>Ipomoea tricolor</i> 'Heavenly Blue'	Seeds	Ergine	0.034% by fresh weight	[13]
<i>Ipomoea tricolor</i> 'Blue Star'	Seeds	Ergine	0.027% by fresh weight	[13]
<i>Stipa robusta</i> (infected)	Plant	Ergine	20 mg/kg dry weight	[3]

Experimental Protocols

The extraction and quantification of **Lysergine** require precise and validated methodologies to ensure accuracy and reproducibility. The protocols below are generalized from established methods in the literature.

Extraction of Lysergine from Plant Seeds

This protocol is based on ultrasound-assisted extraction (UAE), which offers high efficiency and reduced extraction times.[\[14\]](#)

- **Sample Preparation:** Grind a known mass (e.g., 100-300 mg) of seeds into a fine powder using a mortar and pestle or a cryogenic mill.[\[12\]](#)
- **Extraction Solvent:** Prepare an extraction solvent of methanol:water (7:3, v/v).[\[14\]](#)
- **Ultrasonication:** Add 5 mL of the extraction solvent to the powdered sample in a glass vial. Place the vial in an ultrasonic bath.
- **Extraction:** Sonicate the sample for 30 minutes at a controlled temperature (e.g., 25°C).
- **Centrifugation:** After extraction, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
- **Collection:** Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-suspended in fresh solvent and the process repeated.
- **Filtration:** Filter the collected supernatant through a 0.22 µm PTFE syringe filter into an analysis vial.
- **Internal Standard:** Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) prior to analysis for accurate quantification.[\[14\]](#)

Quantification by LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UHPLC-MS/MS) is the gold standard for the confirmatory analysis and quantification of ergot alkaloids due to its high sensitivity and specificity.[\[15\]](#)[\[16\]](#)

- **Chromatographic System:** An HPLC or UHPLC system equipped with a binary pump and autosampler.
- **Column:** A reverse-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) is commonly used.[\[17\]](#)

- Mobile Phase: A gradient elution is typically employed.
 - Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.
 - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate to initial conditions.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For **Lysergine** ($C_{16}H_{17}N_3O$, M.W. 267.33), typical precursor-to-product ion transitions would be monitored. For example:
 - Precursor Ion $[M+H]^+$: m/z 268.1
 - Product Ions (examples): m/z 223.1, 208.1
- Quantification: Create a calibration curve using certified reference standards of **Lysergine** at various concentrations (e.g., 1.0 to 500 ng/mL).^[14] Calculate the concentration in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Biosynthesis and Regulation

The biosynthesis of all ergot alkaloids, including **Lysergine**, originates from two primary precursors: the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP). The pathway is encoded by a cluster of genes known as the ergot alkaloid synthesis (eas) gene cluster.^{[7][18]}

Biosynthetic Pathway to Lysergine

The pathway can be broadly divided into three stages:

- Formation of the Ergot Skeleton: The initial step is the prenylation of tryptophan by DMAPP, catalyzed by the enzyme DmaW, to form dimethylallyltryptophan (DMAT). A series of

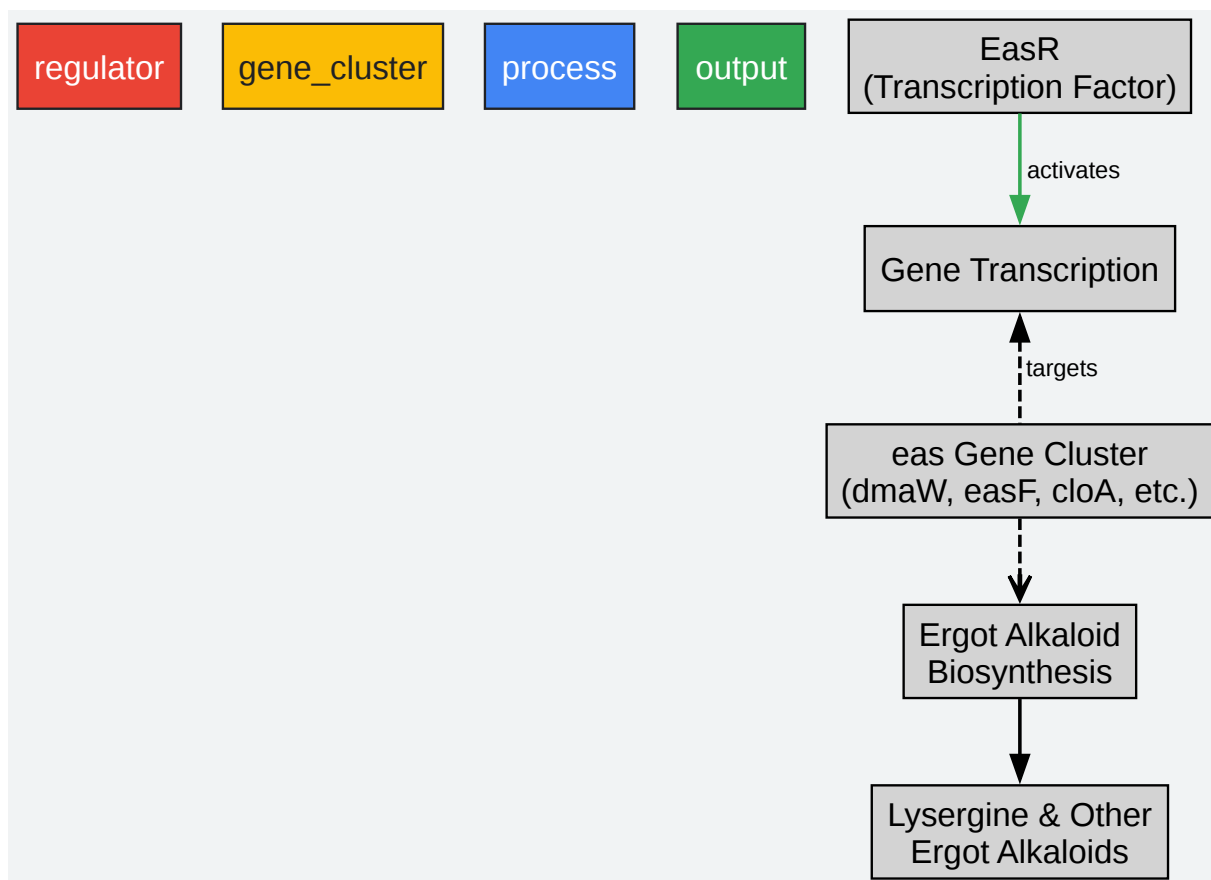
subsequent enzymatic reactions involving methylation, oxidation, and cyclization leads to the formation of the first key tetracyclic ergoline intermediate, agroclavine.

- **Formation of D-Lysergic Acid:** Agroclavine is converted to D-lysergic acid through a two-step oxidation process catalyzed by the cytochrome P450 monooxygenase, Clavine Oxidase (CloA).[19] This step is a critical branch point in the pathway.
- **Amidation to **Lysergine**:** D-lysergic acid is activated by a D-lysergic acid-activating enzyme (a non-ribosomal peptide synthetase-like enzyme) and then condensed with an amino group to form the final amide.[20][21] The specific enzymes responsible, such as lysergyl peptide synthetases (LPS), can vary between fungal species.[7]

Caption: Biosynthetic pathway of **Lysergine** from primary precursors.

Regulation of Biosynthesis

The expression of the eas gene cluster is tightly regulated. Recent studies have identified a transcription factor, EasR, located adjacent to the eas cluster in several fungi.[22] Experiments have shown that knocking out the easR gene significantly reduces or eliminates the transcription of the other eas genes, thereby halting ergot alkaloid production.[22] This indicates that EasR is a positive regulator required for the expression of the biosynthetic pathway. The clustering of these genes likely facilitates this co-regulation.[22][23]



[Click to download full resolution via product page](#)

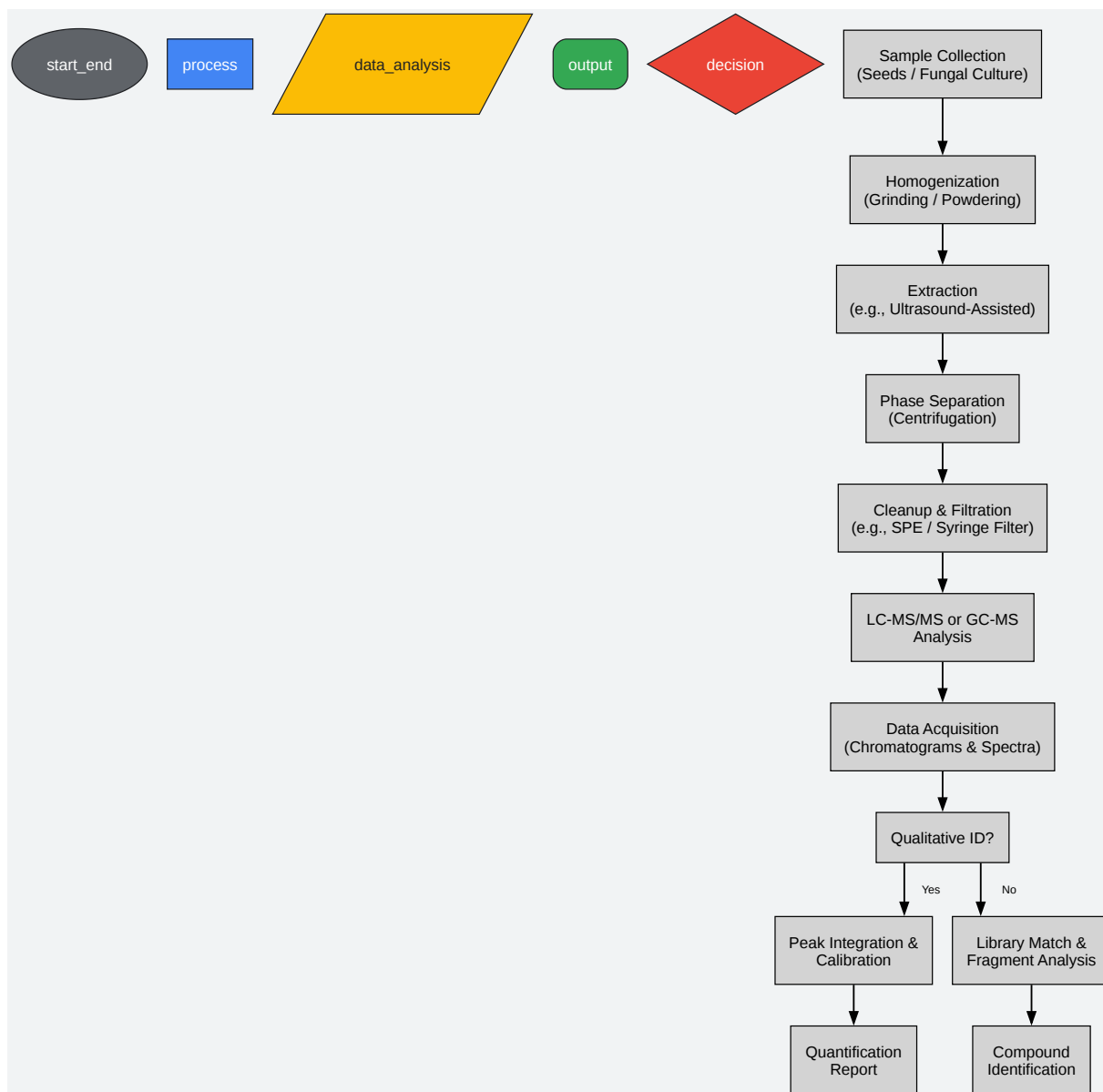
Caption: Regulatory role of EasR on the eas gene cluster.

Conclusion

Lysergine is a significant natural product synthesized by a range of fungi, which are often found in symbiotic association with plants. The concentration of **Lysergine** varies widely, necessitating robust and sensitive analytical methods like LC-MS/MS for accurate quantification. The biosynthetic pathway, encoded by the conserved eas gene cluster, is well-characterized, offering potential avenues for synthetic biology approaches to produce **Lysergine** and its derivatives. Continued research into the natural sources and biosynthesis of this alkaloid will be invaluable for drug discovery and for ensuring the safety of agricultural products.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of operations for the analysis of **Lysergine** from natural sources.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for **Lysergine** analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ergine - Wikipedia [en.wikipedia.org]
- 2. Lysergamides - Wikipedia [en.wikipedia.org]
- 3. Ergine [chemeurope.com]
- 4. Ergoline - Wikipedia [en.wikipedia.org]
- 5. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of *Claviceps purpurea* through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative and qualitative transcriptome analysis of four industrial strains of *Claviceps purpurea* with respect to ergot alkaloid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. "Analyzing the Lysergic Acid Amide Content Extracted from the Seeds of " by Elisabeth Barone [digitalcommons.buffalostate.edu]
- 9. Identification of legal highs--ergot alkaloid patterns in two *Argyrea nervosa* products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proceedings.science [proceedings.science]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Identification and determination of ergot alkaloids in Morning Glory cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of Ergot Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases [frontiersin.org]
- 20. D-Lysergyl peptide synthetase from the ergot fungus *Claviceps purpurea* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. D-lysergic acid-activating enzyme from the ergot fungus *Claviceps purpurea* - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. mro.massey.ac.nz [mro.massey.ac.nz]
- To cite this document: BenchChem. [The Natural Provenance of Lysergine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675760#what-are-the-natural-sources-of-lysergine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com